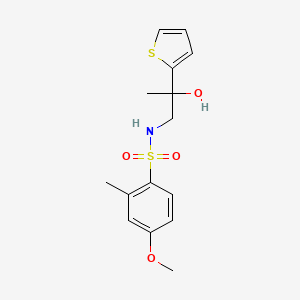

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methoxy-2-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-ylpropyl)-4-methoxy-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4S2/c1-11-9-12(20-3)6-7-13(11)22(18,19)16-10-15(2,17)14-5-4-8-21-14/h4-9,16-17H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNJYUUXBIBFOHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C)(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

Structure

The compound features a sulfonamide functional group, which is known for its diverse biological activities. Its structure can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : Approximately 285.33 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water.

- Stability : Stable under normal laboratory conditions but sensitive to strong acids and bases.

The biological activity of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methoxy-2-methylbenzenesulfonamide is largely attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes, which can lead to reduced cell proliferation in cancerous cells.

- Antimicrobial Properties : Studies indicate that sulfonamide derivatives exhibit antimicrobial activity, potentially making this compound useful in treating bacterial infections.

Therapeutic Applications

Research suggests several potential therapeutic applications:

- Anticancer Activity : Preliminary studies indicate that the compound may inhibit the growth of certain cancer cell lines, particularly those resistant to conventional therapies.

- Antimicrobial Agent : Its structural similarities to existing antibiotics suggest potential use against bacterial infections.

Case Studies and Experimental Data

-

Cell Line Studies :

- In vitro studies using human cancer cell lines demonstrated that the compound exhibits dose-dependent inhibition of cell growth. For example, at concentrations above 10 µM, significant cytotoxic effects were observed in breast cancer and leukemia cell lines.

-

Mechanistic Insights :

- The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism involving programmed cell death.

-

Comparative Studies :

- Comparative studies with other sulfonamide derivatives highlighted that this specific compound shows enhanced potency against resistant strains of bacteria compared to traditional sulfonamides.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s structural analogues include sulfonamide derivatives with variations in the aromatic/hydroxyalkyl substituents or heterocyclic components. Key examples from the evidence are:

*Estimated formula based on structural analysis.

Key Differences and Implications

Thiophene vs. Thiophene’s lower resonance energy may increase reactivity in electrophilic substitution compared to benzene derivatives.

Hydroxyalkyl Chain Configuration :

- The 2-hydroxypropyl group in the target compound provides a hydrogen-bonding site absent in analogues like 2-fluoro-N-(propan-2-yl)benzenesulfonamide . This could improve aqueous solubility and target affinity.

Tautomerism and Stability :

- Unlike triazole derivatives in , which exhibit thione-thiol tautomerism, the target compound’s hydroxypropyl group likely stabilizes its structure via intramolecular hydrogen bonding, reducing tautomeric shifts .

Substituent Effects on Bioactivity :

- Fluorine-containing analogues (e.g., ’s difluorophenyl derivatives) show enhanced metabolic stability due to C-F bond strength, whereas the target’s thiophene may confer unique pharmacokinetic profiles .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methoxy-2-methylbenzenesulfonamide?

- Methodological Answer : The synthesis of sulfonamide derivatives often involves coupling reactions between sulfonyl chlorides and amines. For example, in analogous syntheses (e.g., 4-methoxy-2-methylbenzenesulfonamide derivatives), activation of the sulfonyl chloride with DMAP or TMSOTf under anhydrous conditions in dichloromethane or ether solvents is common . Purification typically employs column chromatography with mixed solvents (e.g., ethyl acetate/hexane) to isolate intermediates. For stereochemical control in the hydroxypropyl-thiophene moiety, chiral resolution or asymmetric catalysis may be required, though this is not explicitly detailed in the provided evidence.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical. For example, in structurally related sulfonamides, benzenesulfonamide protons appear as singlets near δ 7.5–8.0 ppm, while methoxy groups resonate at δ ~3.8 ppm . Thiophene protons typically show splitting patterns between δ 6.5–7.5 ppm. High-resolution mass spectrometry (HRMS) or X-ray crystallography (if crystalline) provides additional validation. For instance, X-ray studies of similar compounds (e.g., ) use mean C–C bond lengths (~0.005 Å) and R factors (<0.06) to confirm geometry .

Q. What solvents and conditions optimize the stability of this compound during storage?

- Methodological Answer : Sulfonamides with hydroxy and thiophene groups are prone to oxidation and hydrolysis. Storage under inert gas (N₂/Ar) in anhydrous solvents (e.g., DCM or THF) at –20°C is recommended. Stabilization of the hydroxy group may require protection (e.g., acetylation) during synthesis, as seen in analogous protocols using Ac₂O and pyridine .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental NMR data for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or dynamic conformational changes. For example, in sulfonamides with flexible hydroxypropyl chains, variable-temperature NMR (VT-NMR) can identify rotational barriers. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) with implicit solvent models (e.g., PCM for DMSO or CDCl₃) improve agreement with experimental shifts. Cross-validation with X-ray data (e.g., torsion angles in ) refines computational models .

Q. What strategies are effective in analyzing stereochemical outcomes during the synthesis of the hydroxypropyl-thiophene moiety?

- Methodological Answer : Chiral HPLC or capillary electrophoresis can separate enantiomers. For diastereomers, NOESY NMR detects spatial proximity between thiophene protons and adjacent substituents. In asymmetric syntheses, chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., Jacobsen’s Mn-salen) may induce stereoselectivity, though direct evidence for this compound is lacking. X-ray crystallography (as in ) provides definitive stereochemical assignments .

Q. How do researchers address low yields in sulfonamide coupling reactions involving bulky thiophene substituents?

- Methodological Answer : Steric hindrance from the thiophene and hydroxypropyl groups may slow nucleophilic attack. Strategies include:

- Using polar aprotic solvents (e.g., DMF) to enhance solubility.

- Activating the amine with bases (e.g., Et₃N) or microwave-assisted heating to accelerate kinetics.

- Employing coupling agents like HATU or EDCI for difficult amide formations. highlights TMSOTf as a promoter for glycosylation, which may be adaptable for sulfonamide coupling .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data from assays using different solvent systems?

- Methodological Answer : Solvent polarity (e.g., DMSO vs. water) affects sulfonamide aggregation and membrane permeability. For example, DMSO may artificially enhance solubility, leading to overstated activity. Researchers should:

- Standardize solvent systems (e.g., ≤1% DMSO in aqueous buffers).

- Perform control experiments with structurally similar, inactive analogs.

- Use techniques like isothermal titration calorimetry (ITC) to quantify binding affinities independently of solvent artifacts.

Structural and Functional Analogues

Q. What insights can be drawn from structural analogues like N-(2-methoxy-4-(methylsulfonamido)phenyl)butyramide ( )?

- Methodological Answer : Analogues with methoxy and sulfonamide groups (e.g., ) often exhibit similar electronic profiles, aiding in SAR studies. For instance, replacing the thiophene with a phenyl ring (as in ) could probe π-π stacking interactions in target binding. Computational docking studies (e.g., AutoDock Vina) using analogue crystal structures () help prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.